molecular formula C11H12BrN B2399830 5-Bromo-2-cyclopropylisoindoline CAS No. 1392147-82-8

5-Bromo-2-cyclopropylisoindoline

Cat. No.: B2399830
CAS No.: 1392147-82-8
M. Wt: 238.128
InChI Key: TVDFOHQZQBXSFX-UHFFFAOYSA-N
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Description

5-Bromo-2-cyclopropylisoindoline is a chemical compound with the molecular formula C11H12BrN. It is a derivative of isoindoline, a bicyclic compound that contains a nitrogen atom in one of its rings. The presence of a bromine atom at the 5-position and a cyclopropyl group at the 2-position makes this compound unique and potentially useful in various chemical and biological applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-cyclopropylisoindoline typically involves the bromination of 2-cyclopropylisoindoline. One common method is the electrophilic bromination using bromine (Br2) in the presence of a solvent such as dichloromethane. The reaction is carried out at room temperature, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-cyclopropylisoindoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of 5-azido-2-cyclopropylisoindoline or 5-thiocyanato-2-cyclopropylisoindoline.

    Oxidation: Formation of N-oxides or other oxidized derivatives.

    Reduction: Formation of 2-cyclopropylisoindoline.

Scientific Research Applications

5-Bromo-2-cyclopropylisoindoline has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5-Bromo-2-cyclopropylisoindoline involves its interaction with specific molecular targets. The bromine atom and the cyclopropyl group can influence the compound’s binding affinity to various receptors and enzymes. The exact pathways and targets may vary depending on the specific application, but the compound’s structure allows it to interact with biological macromolecules, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-methylisoindoline: Similar structure but with a methyl group instead of a cyclopropyl group.

    5-Chloro-2-cyclopropylisoindoline: Similar structure but with a chlorine atom instead of a bromine atom.

    2-Cyclopropylisoindoline: Lacks the bromine atom at the 5-position.

Uniqueness

5-Bromo-2-cyclopropylisoindoline is unique due to the presence of both the bromine atom and the cyclopropyl group. This combination can enhance its reactivity and binding affinity, making it a valuable compound for various chemical and biological applications .

Properties

IUPAC Name

5-bromo-2-cyclopropyl-1,3-dihydroisoindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrN/c12-10-2-1-8-6-13(11-3-4-11)7-9(8)5-10/h1-2,5,11H,3-4,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVDFOHQZQBXSFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CC3=C(C2)C=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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